molecular formula C19H17NO B3172010 2-(4-Benzylphenoxy)aniline CAS No. 946714-42-7

2-(4-Benzylphenoxy)aniline

Cat. No.: B3172010
CAS No.: 946714-42-7
M. Wt: 275.3 g/mol
InChI Key: QMIQLBUKBOXKNI-UHFFFAOYSA-N
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Description

2-(4-Benzylphenoxy)aniline is an organic compound with the molecular formula C19H17NO It consists of a benzyl group attached to a phenoxy group, which is further connected to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzylphenoxy)aniline can be achieved through nucleophilic aromatic substitution reactions. One common method involves the reaction of 4-benzylphenol with aniline in the presence of a suitable base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through the formation of an intermediate phenoxide ion, which then undergoes nucleophilic attack by the aniline to form the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale nucleophilic aromatic substitution reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzylphenoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3/H2SO4)

Major Products Formed

    Oxidation: Quinones, oxidized derivatives

    Reduction: Reduced amine derivatives

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

2-(4-Benzylphenoxy)aniline has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals, dyes, and pigments

Mechanism of Action

The mechanism of action of 2-(4-Benzylphenoxy)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Benzylphenoxy)aniline is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(4-benzylphenoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO/c20-18-8-4-5-9-19(18)21-17-12-10-16(11-13-17)14-15-6-2-1-3-7-15/h1-13H,14,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMIQLBUKBOXKNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)OC3=CC=CC=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001282235
Record name 2-[4-(Phenylmethyl)phenoxy]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001282235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946714-42-7
Record name 2-[4-(Phenylmethyl)phenoxy]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946714-42-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-(Phenylmethyl)phenoxy]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001282235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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